Cas no 22536-64-7 (2-Chloro-4-methoxy-6-methylpyrimidine)
2-Chloro-4-methoxy-6-methylpyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-4-methoxy-6-methylpyrimidine
- 2-Chloro-4-methoxy-6-methyl-pyrimidine
- 2‐CHLORO‐4‐METHOXY‐6‐METHYLPYRIMIDINE
- C6H7ClN2O
- Pyrimidine,2-chloro-4-methoxy-6-methyl-
- 2-Chlor-4-methoxy-6-methyl-pyrimidin
- 2-chloro-4-methyl-6-methoxy-pyrimidine
- 2-Chloro-4-methyl-6-methoxypyrimidine
- Pyrimidine, 2-chloro-4-methoxy-6-methyl-
- HBGCZKKCKKDPOI-UHFFFAOYSA-N
- VP50116
- NE59086
- AM100537
- SY029065
- AB1009766
- ST2404324
- Z2536
- EN300-77003
- GS-5800
- CS-0045695
- AKOS000803311
- A855526
- J-508753
- DTXSID20500214
- MFCD08689881
- SCHEMBL2131428
- FT-0688698
- SB57397
- 22536-64-7
- [2-(dimethoxymethyl)-1-heptenyl]-benzen
- DTXCID10451024
-
- MDL: MFCD08689881
- Inchi: 1S/C6H7ClN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3
- InChI Key: HBGCZKKCKKDPOI-UHFFFAOYSA-N
- SMILES: ClC1=NC(=CC(C)=N1)OC
Computed Properties
- Exact Mass: 158.02500
- Monoisotopic Mass: 158.0246905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35
- XLogP3: 1.9
Experimental Properties
- Color/Form: No data available
- Density: 1.237
- Melting Point: 22-25 ºC
- Boiling Point: 268.4°C at 760 mmHg
- Flash Point: 116 ºC
- Refractive Index: 1.518
- PSA: 35.01000
- LogP: 1.44700
2-Chloro-4-methoxy-6-methylpyrimidine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Inert atmosphere,2-8°C
2-Chloro-4-methoxy-6-methylpyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-4-methoxy-6-methylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RS084-250mg |
2-Chloro-4-methoxy-6-methylpyrimidine |
22536-64-7 | 97% | 250mg |
638CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RS084-5g |
2-Chloro-4-methoxy-6-methylpyrimidine |
22536-64-7 | 97% | 5g |
5040CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RS084-50mg |
2-Chloro-4-methoxy-6-methylpyrimidine |
22536-64-7 | 97% | 50mg |
98.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RS084-1g |
2-Chloro-4-methoxy-6-methylpyrimidine |
22536-64-7 | 97% | 1g |
1044.0CNY | 2021-07-12 | |
| Matrix Scientific | 202393-1g |
2-Chloro-4-methoxy-6-methylpyrimidine |
22536-64-7 | 1g |
$431.00 | 2023-09-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C840195-250mg |
2-Chloro-4-methoxy-6-methylpyrimidine |
22536-64-7 | 98% | 250mg |
635.40 | 2021-05-17 | |
| TRC | C597798-10mg |
2-Chloro-4-methoxy-6-methylpyrimidine |
22536-64-7 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | C597798-50mg |
2-Chloro-4-methoxy-6-methylpyrimidine |
22536-64-7 | 50mg |
$161.00 | 2023-05-18 | ||
| TRC | C597798-100mg |
2-Chloro-4-methoxy-6-methylpyrimidine |
22536-64-7 | 100mg |
$265.00 | 2023-05-18 | ||
| Alichem | A039002372-5g |
2-Chloro-4-methoxy-6-methylpyrimidine |
22536-64-7 | 97% | 5g |
$436.64 | 2023-09-02 |
2-Chloro-4-methoxy-6-methylpyrimidine Suppliers
2-Chloro-4-methoxy-6-methylpyrimidine Related Literature
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1. s-Triazolopyrimidines. Part IV. Synthesis as potential therapeutic agentsJ. A. Bee,F. L. Rose J. Chem. Soc. C 1966 2031
Additional information on 2-Chloro-4-methoxy-6-methylpyrimidine
Introduction to 2-Chloro-4-methoxy-6-methylpyrimidine (CAS No. 22536-64-7)
2-Chloro-4-methoxy-6-methylpyrimidine, identified by its Chemical Abstracts Service (CAS) number 22536-64-7, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound belongs to the pyrimidine family, a heterocyclic aromatic organic compound that features a six-membered ring containing two nitrogen atoms. The structural configuration of 2-Chloro-4-methoxy-6-methylpyrimidine includes a chlorine substituent at the 2-position, a methoxy group at the 4-position, and a methyl group at the 6-position, which collectively contribute to its unique reactivity and utility in synthetic chemistry.
The versatility of 2-Chloro-4-methoxy-6-methylpyrimidine stems from its ability to participate in various chemical transformations, making it a valuable building block for the synthesis of more complex molecules. In particular, the presence of the chlorine atom allows for nucleophilic substitution reactions, while the methoxy and methyl groups can be further functionalized through oxidation, reduction, or coupling reactions. These properties have made 2-Chloro-4-methoxy-6-methylpyrimidine a cornerstone in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Recent advancements in medicinal chemistry have highlighted the importance of pyrimidine derivatives in drug design. Pyrimidines are not only fundamental components of nucleic acids but also serve as scaffolds for numerous bioactive compounds. Among these, 2-Chloro-4-methoxy-6-methylpyrimidine has been explored for its potential in creating novel therapeutic agents. For instance, studies have demonstrated its role in synthesizing kinase inhibitors, which are crucial in targeting various diseases, including cancer and inflammatory disorders.
One notable application of 2-Chloro-4-methoxy-6-methylpyrimidine is in the development of antiviral drugs. The pyrimidine core is structurally analogous to nucleoside analogs, which are known for their efficacy against viruses such as HIV and hepatitis C. Researchers have leveraged the reactivity of 2-Chloro-4-methoxy-6-methylpyrimidine to design molecules that can mimic natural nucleobases, thereby interfering with viral replication mechanisms. These efforts have led to promising candidates for further clinical investigation.
In addition to pharmaceutical applications, 2-Chloro-4-methoxy-6-methylpyrimidine has found utility in agrochemical research. Pyrimidine-based compounds are widely used as herbicides, fungicides, and insecticides due to their ability to disrupt essential biological processes in pests and weeds. The structural features of 2-Chloro-4-methoxy-6-methylpyrimidine enable it to be modified into derivatives that exhibit high selectivity and low toxicity, making them attractive for sustainable agriculture.
The synthesis of 2-Chloro-4-methoxy-6-methylpyrimidine typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include chlorination of pyrimidine derivatives followed by methylation and demethylation steps to introduce the desired substituents at specific positions. Advances in catalytic methods have improved the efficiency and yield of these processes, making 2-Chloro-4-methoxy-6-methylpyrimidine more accessible for industrial applications.
From a chemical biology perspective, understanding the interactions between 2-Chloro-4-methoxy-6-methylpyrimidine and biological targets is crucial for optimizing its therapeutic potential. Computational modeling and high-throughput screening techniques have been employed to identify lead compounds derived from this scaffold. These approaches have accelerated the discovery process by enabling rapid evaluation of thousands of molecular structures.
The environmental impact of using 2-Chloro-4-methoxy-6-methylpyrimidine in synthetic processes is also a consideration. Efforts are underway to develop greener methodologies that minimize waste and reduce energy consumption. For example, solvent-free reactions and catalytic systems have been explored as alternatives to traditional synthetic routes. Such innovations align with global initiatives aimed at promoting sustainable chemistry practices.
In conclusion,2-Chloro-4-methoxy-6-methylpyrimidine (CAS No. 22536-64-7) is a versatile compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable it to serve as a key intermediate in synthesizing bioactive molecules that address critical challenges in medicine and agriculture. As research continues to uncover new uses for this compound,2-Chloro-4-methoxy-6-methylpyrimidine will undoubtedly remain a cornerstone of synthetic chemistry.
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